Olinone

描述

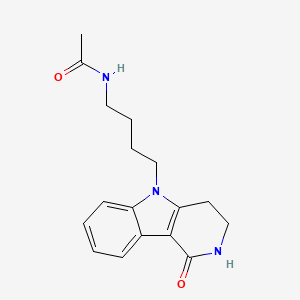

Olinone is a bromodomain (BD)-selective inhibitor targeting the first bromodomain (BD1) of BET family proteins, including BRD2, BRD3, BRD4, and BRDT . It exhibits >100-fold selectivity for BD1 over BD2, with a reported dissociation constant (Kd) of ~3.4 μM for BRD4-BD1 . Structurally, this compound features a tetrahydropyrido indole scaffold with an acetyl group linked via a four-methylene spacer, enabling critical interactions with BD1-specific residues such as Asn140 and Asp144 in the acetyl-lysine (Kac) binding pocket . In contrast, BD2 contains a histidine residue (His437) at the position equivalent to Asp144 in BD1, creating steric and electronic clashes that underpin this compound’s BD1 selectivity .

Functionally, this compound promotes oligodendrocyte precursor cell (OPC) differentiation, a phenotype distinct from pan-BET inhibitors like JQ1 or MS417, which inhibit differentiation . This highlights BD1’s unique role in transcriptional regulation and cell fate determination.

属性

IUPAC Name |

N-[4-(1-oxo-3,4-dihydro-2H-pyrido[4,3-b]indol-5-yl)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12(21)18-9-4-5-11-20-14-7-3-2-6-13(14)16-15(20)8-10-19-17(16)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVLOOXFFIFQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN1C2=C(C3=CC=CC=C31)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Olinone is synthesized through a series of chemical reactions involving the formation of the tetrahydropyrido indole structure. The synthetic route typically involves the reaction of specific precursors under controlled conditions to achieve the desired product. Detailed information on the exact synthetic route and reaction conditions is often proprietary and may require access to specialized chemical literature .

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity. This may include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

Olinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

科学研究应用

Olinone has a wide range of scientific research applications, including:

Chemistry: Used as a selective inhibitor in studies involving bromodomain proteins.

Biology: Facilitates the differentiation of oligodendrocyte progenitors, making it valuable in neurological research.

Medicine: Potential therapeutic applications in treating diseases like multiple sclerosis, psoriasis, and rheumatoid arthritis due to its inhibitory effects on specific enzymes and pathways.

Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery

作用机制

Olinone exerts its effects by selectively inhibiting the first bromodomain of the bromodomain and extraterminal domain (BET) proteins. This inhibition disrupts the binding of BET proteins to acetylated lysine residues on histones, thereby modulating gene transcription. The molecular targets involved include key residues in the bromodomain, such as Leu92, Asn140, Asp144, and Ile146, which facilitate the selective binding of this compound .

相似化合物的比较

Olinone vs. MS436

- MS436: Derived from the CBP inhibitor MS120, MS436 is a diazobenzene-based BD1-selective inhibitor with a Kd of ~0.3 μM for BRD4-BD1, ~10-fold more potent than this compound . Its selectivity arises from interactions with Lys91 (unique to BD1), whereas BD2 contains Ala380 at this position .

- Key Difference: this compound’s tetrahydropyrido indole scaffold engages Asp144 via hydrogen bonding, while MS436 relies on π-π stacking and sulfonamide interactions with Lys91 .

This compound vs. 6.1

- 6.1 : A xanthine derivative discovered via PPI library screening, 6.1 binds BRD4-BD1 with high entropy-driven affinity. Its selectivity is mediated by interactions between its triazolopyridine group and Gln85 in BD1, a residue replaced by lysine/arginine in BD2 .

- Key Difference: Unlike this compound, 6.1 exhibits weak cellular efficacy (Jurkat cell survival assay) and paradoxically upregulates c-Myc at low doses (1–10 μM), suggesting divergent mechanisms of action .

This compound vs. RVX-208 and GSK340

- RVX-208: A quinazthis compound-based BD2-selective inhibitor with Kd values of 4100 nM (BD1) and 200 nM (BD2) .

- GSK340: A tetrahydroquinoxaline compound with Kd values of 3000 nM (BD1) and 63 nM (BD2) .

- Key Difference: this compound’s BD1 selectivity contrasts with the BD2 preference of RVX-208 and GSK340, reflecting differences in residue compatibility (e.g., His437 in BD2 vs. Asp144 in BD1) .

Advantages and Limitations

- This compound: Advantages: High BD1 selectivity (>100-fold), unique pro-differentiation effects in OPCs .

- MS436: Higher potency than this compound but loses BD1 selectivity in certain assays (e.g., BRD3 FP) .

- 6.1: Novel binding mechanism but exhibits weak cellular activity and paradoxical c-Myc upregulation .

生物活性

Olinone is a compound recognized for its significant biological activity, particularly in the context of bromodomain and extraterminal (BET) proteins. This article delves into the biological functions, mechanisms of action, and therapeutic potential of this compound, supported by data tables and case studies.

Overview of this compound

This compound is a selective inhibitor of BET proteins, specifically targeting bromodomain 1 (BD1) with a reported 100-fold higher selectivity than bromodomain 2 (BD2) . This selectivity positions this compound as a promising candidate for therapeutic applications, particularly in neurogenesis and cancer treatment.

Bromodomain Proteins : BET proteins play crucial roles in regulating gene expression through their interaction with acetylated lysine residues on histones. This compound's inhibition of these proteins can lead to altered transcriptional activity, impacting various cellular processes including differentiation, proliferation, and apoptosis.

- Differentiation : this compound has been shown to promote the differentiation of oligodendrocyte progenitor cells in mice, suggesting its potential role in neurodegenerative diseases .

- Cancer Therapy : In cancer models, this compound's ability to inhibit BRD4 has been linked to reduced tumor cell proliferation and enhanced apoptosis through the mitochondrial pathway .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Case Study 1: Neurogenesis

A study investigated the effects of this compound on mouse oligodendrocyte progenitor cells. The results indicated that treatment with this compound significantly enhanced the differentiation process compared to controls. This suggests that this compound may be beneficial in conditions such as multiple sclerosis where remyelination is desired.

Case Study 2: Cancer Treatment

In a preclinical trial assessing the efficacy of this compound against ovarian cancer, it was found that the compound effectively reduced tumor growth by promoting apoptosis through the downregulation of pro-survival pathways. This study highlighted the potential for this compound as part of a combination therapy for resistant ovarian tumors.

Research Findings

Recent research has further elucidated the pharmacological profile of this compound:

- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that this compound exhibits low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound disrupts the interaction between BRD4 and its target genes involved in cell cycle regulation, leading to cell cycle arrest in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。